4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-24-6-8-25(9-7-24)17-22-13(11-16(23-17)18(19,20)21)12-4-5-14(26-2)15(10-12)27-3/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTGRXWLETZUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
WAY-327150 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly documented, but the compound’s reactivity is influenced by its functional groups .
Scientific Research Applications
WAY-327150 is utilized in a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and in biology for investigating cellular processes. In medicine, it is explored for its potential therapeutic effects, and in industry, it is used for developing new materials and products .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrimidine derivatives with modifications tailored for pharmacological or material science applications. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Piperazine vs. Other Nitrogen-Containing Groups: The 4-methylpiperazine in the target compound provides a balance between solubility (via protonation) and lipophilicity, whereas phenylpiperazine (as in ) increases molecular weight and may reduce metabolic stability.
Trifluoromethyl vs. Other Electron-Withdrawing Groups :
- The CF₃ group in the target compound is smaller and more electronegative compared to bulkier substituents like thienylcarbonyl (), which may sterically hinder target binding.
Aromatic vs. Non-Aromatic Cores: The fully aromatic pyrimidine core in the target compound favors planar interactions (e.g., intercalation), while tetrahydropyrimidine derivatives () adopt non-planar conformations, altering bioavailability.
Halogen Substitutions :
Research Implications and Gaps
- In contrast, analogs like the thienopyrimidine in are explored for CNS disorders.
- Synthetic Accessibility : The trifluoromethyl group in the target compound may require specialized fluorination techniques, whereas chlorinated analogs () are synthetically simpler.
Biological Activity
4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₁₈H₂₁F₃N₄O₂
- Molecular Weight : 382.38 g/mol
- CAS Number : 725695-54-5
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated its effectiveness against several cancer cell lines, including:
These results indicate that while the compound shows promise, its efficacy is lower compared to established chemotherapeutics like doxorubicin.
Antifungal and Insecticidal Activity
The compound has also been evaluated for antifungal and insecticidal properties. It was found to possess moderate activity against certain fungal strains and insect pests, although specific IC₅₀ values were not disclosed in the available literature. These findings suggest that it could be a candidate for agricultural applications or as an antifungal agent.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to function through inhibition of specific enzymes involved in cell proliferation and survival pathways.
Enzyme Inhibition Studies
Enzymatic assays have indicated that the compound may inhibit key enzymes related to cancer growth, although detailed kinetic studies are required to elucidate these interactions fully.
Case Studies
- Study on Anticancer Efficacy : A study reported that derivatives of trifluoromethyl pyrimidines showed varying degrees of anticancer activity against multiple cell lines. The specific derivative containing the dimethoxyphenyl and piperazine groups was noted for its promising results against PC3 and K562 cells .
- Antifungal Activity Evaluation : In another investigation, the compound was tested against several fungal pathogens, demonstrating moderate efficacy that warrants further exploration for potential therapeutic applications in treating fungal infections .
Q & A
Q. What are the established synthetic routes for 4-(3,4-Dimethoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine, and what key reagents/conditions are required?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyrimidine core via cyclocondensation of β-diketones or amidines with substituted aldehydes under acidic conditions (e.g., HCl/EtOH, 60–80°C) .
- Step 2: Introduction of the 4-methylpiperazine moiety via nucleophilic substitution at the 2-position of the pyrimidine ring, using 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C .
- Step 3: Functionalization of the 6-position with a trifluoromethyl group using trifluoromethylation reagents like TMSCF₃ or Ruppert–Prakash reagent (CF₃SiMe₃) in the presence of a catalytic fluoride source .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, trifluoromethyl carbon at ~120 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]⁺ expected for C₁₉H₂₂F₃N₅O₂) .
- X-ray Crystallography: For absolute configuration determination, particularly if chirality is introduced during synthesis .
- HPLC-PDA/ELSD: Purity assessment (>95% by area normalization) .
Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?
Answer:
- LogP (Octanol/Water): Predicted via computational tools (e.g., ChemAxon) or experimentally measured using shake-flask methods. The trifluoromethyl group increases lipophilicity (expected logP ~2.5–3.5) .
- Aqueous Solubility: Determined via equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids. Methoxyphenyl and piperazine groups may enhance solubility in acidic buffers .
- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify melting points (expected >150°C for crystalline forms) .
Q. How is initial biological activity screening conducted for this compound in drug discovery workflows?
Answer:
- Kinase Inhibition Assays: Screening against panels of tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
- Antimicrobial Testing: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
Answer:
- Substituent Variation: Modify the 3,4-dimethoxyphenyl group (e.g., replace with 2,4-dichlorophenyl) to assess impact on target binding .
- Piperazine Substitution: Test bulkier alkyl groups (e.g., 4-ethylpiperazine) to improve metabolic stability .
- Trifluoromethyl Alternatives: Replace CF₃ with SF₅ or OCF₃ to balance lipophilicity and electronic effects .
- Activity Cliffs: Use molecular docking (e.g., AutoDock Vina) to correlate substituent changes with binding affinity to kinase ATP pockets .
Q. What experimental strategies address contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
Answer:
- Orthogonal Assays: Validate target engagement using Cellular Thermal Shift Assay (CETSA) or surface plasmon resonance (SPR) .
- Metabolic Stability Testing: Incubate with liver microsomes (human/rat) to identify rapid clearance pathways (e.g., CYP450-mediated oxidation) .
- Pharmacokinetic (PK) Bridging: Compare plasma exposure (AUC, Cₘₐₓ) in rodent models to in vitro IC₅₀ values using LC-MS/MS quantification .
Q. How can computational modeling guide the design of derivatives with improved CNS penetration?
Answer:
- Blood-Brain Barrier (BBB) Prediction: Use QSAR models (e.g., BBB Score) or molecular dynamics (MD) simulations to optimize polar surface area (<90 Ų) and reduce P-glycoprotein efflux .
- Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs in complex with target proteins (e.g., kinases) .
Q. What methodologies are employed to resolve synthetic impurities or polymorphic forms during scale-up?
Answer:
- Process Analytical Technology (PAT): In-line FTIR or Raman spectroscopy to monitor reaction progression and impurity formation .
- Polymorph Screening: High-throughput crystallization trials (e.g., solvent/antisolvent combinations) to identify stable forms .
- Degradation Studies: Stress testing under ICH conditions (heat, humidity, light) followed by UPLC-QTOF to characterize degradation products .
Q. How can in vivo efficacy be enhanced through formulation strategies?
Answer:
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to improve bioavailability and tumor targeting .
- Prodrug Design: Introduce phosphate esters or peptide linkers for site-specific activation .
- Cocrystals: Co-crystallize with succinic acid to enhance solubility and dissolution rates .
Q. What statistical approaches are recommended for optimizing reaction yields in combinatorial libraries?
Answer:
- Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to optimize temperature, solvent ratio, and catalyst loading .
- Machine Learning (ML): Train models on historical reaction data to predict optimal conditions for new derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
